(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one
Description
(2Z,5Z)-2-[(2,4-Dichlorophenyl)imino]-5-[(1-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a conjugated imine and methylidene system. This compound features a 2,4-dichlorophenyl substituent at the 2-position and a 1-methylindole moiety at the 5-position, which may confer unique electronic and steric properties. The presence of the indole group may enhance biological activity, as indole derivatives are known for diverse pharmacological applications .
Properties
Molecular Formula |
C19H13Cl2N3OS |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
(5Z)-2-(2,4-dichlorophenyl)imino-5-[(1-methylindol-3-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H13Cl2N3OS/c1-24-10-11(13-4-2-3-5-16(13)24)8-17-18(25)23-19(26-17)22-15-7-6-12(20)9-14(15)21/h2-10H,1H3,(H,22,23,25)/b17-8- |
InChI Key |
OGRRQBBMASQBNN-IUXPMGMMSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3 |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=C3C(=O)NC(=NC4=C(C=C(C=C4)Cl)Cl)S3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Thiazolidinone Derivatives
Key Observations:
Substituent Impact on Melting Points : Electron-withdrawing groups (e.g., dichlorophenyl) may increase melting points due to enhanced intermolecular interactions, as seen in Compound 7o (mp >300°C) . The target compound’s indole group could further stabilize the crystal lattice.
Synthetic Yields: High yields (>85%) are common for thiazolidinones synthesized via microwave-assisted or solvent-free methods (e.g., Compound 5c, 88% yield) . The target compound’s synthesis may require optimized conditions to accommodate steric hindrance from the indole group.
The indole moiety in the target compound may enhance binding to biological targets, such as enzymes or DNA .
Structural and Computational Insights
- Conformational Flexibility : The (Z,Z)-configuration at positions 2 and 5 is critical for maintaining planarity and π-conjugation, which influence electronic spectra and reactivity. X-ray studies of analogs (e.g., ) confirm this geometry .
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